Linolenic Acid Ethyl Ester-d5
Description
Role of Deuterated Fatty Acid Analogs in Metabolic and Analytical Studies
Deuterated fatty acid analogs, such as Linolenic Acid Ethyl Ester-d5, serve two primary functions in scientific research: as tracers for metabolic studies and as internal standards for analytical quantification. broadpharm.com
Metabolic Tracers:
When used as a metabolic tracer, a deuterated fatty acid is administered to a cell culture, animal model, or human subject. researchgate.netnih.gov Researchers can then take biological samples (e.g., blood, tissue) over time and use mass spectrometry to detect and quantify the labeled fatty acid and its metabolic products. researchgate.netmdpi.com This allows for the detailed investigation of:
Conversion rates: Determining the efficiency with which one fatty acid is converted into another (e.g., the conversion of α-linolenic acid to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)). researchgate.netnih.gov
Metabolic pathways: Elucidating the specific enzymatic steps and pathways involved in fatty acid processing. nih.govjst.go.jp
Kinetic analysis: Calculating the rates of absorption, turnover, and clearance of fatty acids in different biological compartments. researchgate.netresearchgate.net
A notable study utilized a 1-gram oral dose of this compound (d5-18:3n-3 ethyl ester) in healthy human subjects to create a physiological compartmental model of α-linolenic acid metabolism. researchgate.net By tracking the appearance of the d5 label in downstream fatty acids like EPA, docosapentaenoic acid (DPA), and DHA, the researchers were able to quantify the kinetic parameters of these conversions in plasma. researchgate.netnih.gov
Analytical Internal Standards:
In analytical chemistry, particularly in quantitative mass spectrometry, deuterated compounds are considered the gold standard for internal standards. broadpharm.comnih.gov An internal standard is a compound with similar chemical and physical properties to the analyte (the substance being measured) that is added in a known amount to a sample before analysis.
This compound is an ideal internal standard for the quantification of its non-deuterated form, α-linolenic acid ethyl ester, and other related fatty acid ethyl esters. broadpharm.comlabclinics.com Because it is chemically almost identical to the analyte, it behaves similarly during sample extraction, derivatization, and ionization in the mass spectrometer. tandfonline.com However, due to its higher mass, its signal is clearly separated from the analyte's signal in the mass spectrum. By comparing the signal intensity of the analyte to the known concentration of the deuterated internal standard, a highly accurate and precise quantification can be achieved, correcting for any sample loss or variations in instrument response. nih.govspringernature.com
Data Tables
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₂₉D₅O₂ | glpbio.comlgcstandards.combioscience.co.uk |
| Molecular Weight | ~311.51 g/mol | glpbio.comlgcstandards.com |
| CAS Number | 203633-16-3 | broadpharm.comglpbio.combioscience.co.uk |
| Synonyms | ALAEE-d5, Ethyl α-Linolenate-d5, LAEE-d5 | glpbio.com |
| Purity | Typically ≥95-99% deuterated forms | lgcstandards.combioscience.co.uk |
| Formulation | Often supplied as a neat oil or in a solution (e.g., ethanol) | bioscience.co.uk |
| Storage Temperature | Freezer temperatures (e.g., -20°C or -80°C) are recommended | broadpharm.com |
Key Research Findings from a Study Using this compound
The following table summarizes key findings from a human metabolic study where subjects were given a single oral dose of d5-α-linolenic acid ethyl ester.
| Parameter Measured | Finding | Significance | Source(s) |
| Conversion of ALA to EPA | Only about 0.2% of the plasma α-linolenic acid (ALA) was converted to eicosapentaenoic acid (EPA). | Demonstrates the limited efficiency of the initial conversion step in the long-chain n-3 PUFA synthesis pathway in healthy individuals. | researchgate.netnih.gov |
| Conversion of EPA to DPA | Approximately 63% of the plasma EPA pool was available for conversion to docosapentaenoic acid (DPA). | Indicates a much more efficient transfer of mass from EPA to the next intermediate compared to the initial ALA to EPA step. | researchgate.netnih.gov |
| Conversion of DPA to DHA | About 37% of the DPA pool was utilized for the synthesis of docosahexaenoic acid (DHA). | Highlights that while the conversion from EPA is efficient, there are still significant portions of the intermediates that are not directed toward DHA synthesis. | researchgate.netnih.gov |
| Model Validation | The kinetic model accurately predicted the measured steady-state concentrations of the n-3 fatty acids in the subjects' plasma. | Validates the use of d5-α-linolenic acid ethyl ester as a reliable tracer for building accurate physiological models of fatty acid metabolism. | researchgate.netnih.gov |
Properties
Molecular Formula |
C₂₀H₂₉D₅O₂ |
|---|---|
Molecular Weight |
311.51 |
Synonyms |
(Z,Z,Z)-9,12,15-Octadecatrienoic Acid Ethyl Ester-d5; Ethyl (Z,Z,Z)-9,12,15-Octadecatrienoate-d5; Ethyl cis,cis,cis-9,12,15-Octadecatrienoate-d5; Ethyl Linolenate-d5; Ethyl Linolenoate-d5; Ethyl α-Linolenate-d5 |
Origin of Product |
United States |
Synthesis and Isotopic Characterization for Research Applications
Deuteration Strategies and Position Specificity
The synthesis of Linolenic Acid Ethyl Ester-d5 is designed to place the deuterium (B1214612) atoms at specific, stable positions within the molecule. The standard nomenclature for this compound is 9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester, which indicates that the five deuterium atoms are located on the terminal two carbons of the fatty acid chain. bioscience.co.uk
The general production of fatty acid ethyl esters often involves the transesterification of a parent triglyceride (found in oils like linseed oil) with ethanol. mdpi.commdpi.com For isotopically labeled versions, the synthesis strategy must incorporate the deuterium atoms. This is typically achieved by using a deuterated starting material or through specific chemical reactions that introduce deuterium at the desired locations. The stability of the C-D bonds at the saturated terminal end of the molecule prevents the isotopes from exchanging with protons in solution, which is critical for its use as a tracer or internal standard.
Purity and Isotopic Enrichment Assessment for Tracer Studies
For this compound to be effective as an internal standard in tracer studies, its chemical and isotopic purity must be accurately determined. rsc.org Tracer studies, which follow the metabolic fate of molecules, require standards that are well-defined to ensure accurate quantification. medchemexpress.comnih.gov The primary analytical methods used for this characterization are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Mass Spectrometry (MS): This is the most common technique for determining isotopic enrichment. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecule, scientists can identify the distribution of different isotopologues (molecules that differ only in their isotopic composition). For this compound, the analysis would measure the relative abundance of the desired d5 species compared to molecules with fewer deuterium atoms (d1-d4) or no deuterium atoms (d0). bioscience.co.uk A high percentage of the d5 form is essential for a reliable internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and the precise location of the deuterium labels. rsc.org The absence of signals at specific chemical shifts in a deuterium NMR spectrum, or changes in the proton NMR spectrum, can confirm that deuteration has occurred at the intended 17 and 18 positions.
The combination of these techniques provides a comprehensive evaluation of the compound, ensuring its suitability for quantitative research applications. rsc.org
Table 1: Analytical Techniques for Characterization This table summarizes the methods used to verify the quality of this compound.
| Technique | Purpose | Key Information Obtained |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment Analysis | Determines the relative abundance of each isotopologue (d0 to d5), confirming the percentage of the desired d5 compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Integrity & Positional Verification | Confirms the overall chemical structure and verifies that the deuterium atoms are located at the correct positions (C-17 and C-18). |
| Gas Chromatography (GC) | Chemical Purity Assessment | Separates the compound from any potential impurities to determine its overall chemical purity. |
Table 2: Illustrative Isotopic Enrichment Data from Mass Spectrometry This interactive table shows a hypothetical but typical distribution of isotopologues for a batch of this compound, demonstrating high isotopic enrichment.
| Isotopologue | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
| d0 (unlabeled) | 306.25 | 0.1 |
| d1 | 307.26 | 0.2 |
| d2 | 308.26 | 0.5 |
| d3 | 309.27 | 1.2 |
| d4 | 310.27 | 3.0 |
| d5 (target) | 311.28 | 95.0 |
Advanced Analytical Methodologies Utilizing Linolenic Acid Ethyl Ester D5
Mass Spectrometry (MS)-Based Quantification Techniques
Mass spectrometry has become an indispensable tool for the analysis of fatty acids due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, such as linolenic acid ethyl ester-d5, is fundamental to achieving accurate and reproducible quantification, compensating for variations in sample preparation and instrument response.
Isotope Dilution Mass Spectrometry (IDMS) Applications
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantitative analysis, renowned for its high accuracy and precision. The principle of IDMS involves the addition of a known amount of an isotopically labeled standard, such as this compound, to a sample. This "isotope-spiked" sample is then processed, and the ratio of the analyte to the isotopically labeled standard is measured by a mass spectrometer.
The key advantage of this technique is that the quantification is based on the ratio of the two isotopic forms, which remains constant throughout the extraction, purification, and analysis processes. Any sample loss during these steps will affect both the analyte and the internal standard equally, thus not altering their ratio. This approach effectively minimizes errors arising from sample matrix effects and variations in recovery.
In the context of fatty acid analysis, an isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS) method has been developed for the accurate determination of fatty acids in complex matrices like infant formula. In such methods, ¹³C- or ²H-labeled fatty acids are employed as internal standards to correct for both recovery during sample preparation and instrumental sensitivity during MS measurements sci-hub.ru. The use of this compound as an internal standard in IDMS provides a robust framework for the precise quantification of endogenous linolenic acid ethyl ester levels in various biological and food samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acid esters. In the development of GC-MS methods for the quantification of fatty acid ethyl esters (FAEEs), deuterated internal standards like this compound play a pivotal role.
The development of such methods involves optimizing several parameters, including the GC column type, temperature programming, and MS detection mode. For instance, a method for the rapid detection of four major FAEEs in olive oil utilized a DB-5MS column with detection in selected-ion monitoring (SIM) mode to enhance sensitivity and specificity fxcsxb.com.
In forensic and clinical applications, GC-MS methods employing deuterated standards have been developed to determine FAEEs in hair as biomarkers for alcohol consumption oup.comnih.gov. Furthermore, a magnetic solid-phase extraction coupled with GC-MS was established for the accurate quantification of eight long-chain FAEEs in alcoholic beverages, relying on an isotope internal standard approach to ensure accuracy sciopen.com. The use of this compound in these methods allows for the reliable quantification of its non-deuterated analog by correcting for any variability during the analytical process.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of a wide range of molecules, including those that are not amenable to GC-MS due to low volatility or thermal instability. The development of LC-MS/MS methods for the quantification of fatty acids and their esters often relies on the use of deuterated internal standards to achieve high accuracy and sensitivity.
For example, a validated LC-MS/MS method for the simultaneous quantification of omega-3 and omega-6 fatty acids in human plasma utilizes deuterated internal standards for each target compound, including a deuterated form of α-linolenic acid (ALA-d14) nih.gov. This approach ensures that any variations in the sample preparation, chromatographic separation, and ionization are accounted for, leading to reliable results. Similarly, a simple and specific LC-MS/MS method was developed for the determination of the ethyl esters of eicosapentaenoic acid (EPAEE) and docosahexaenoic acid (DHAEE) in human plasma, demonstrating the applicability of this technique to FAEEs nih.gov.
The derivatization of fatty acids to enhance their ionization efficiency is a common strategy in LC-MS/MS method development. While this adds a step to the sample preparation, it can significantly improve the sensitivity of the analysis nih.gov. In all these approaches, the inclusion of a deuterated internal standard like this compound is crucial for accurate quantification.
Optimization of Ionization Modes and Fragmentation Pathways in MS
The choice of ionization mode and the understanding of fragmentation pathways are critical for the development of robust and sensitive MS-based methods. For fatty acid ethyl esters, both electron ionization (EI) and chemical ionization (CI) are used in GC-MS, while electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common in LC-MS.
In LC-MS/MS, the optimization of parameters such as declustering potential, entrance potential, collision energy, and collision cell exit potential is crucial for achieving the desired sensitivity and specificity unitn.it. The selection of precursor and product ions for multiple reaction monitoring (MRM) is based on the fragmentation of the analyte. For deuterated standards like this compound, the precursor ion will have a higher mass-to-charge ratio than its non-deuterated counterpart, and the fragmentation will produce product ions that are also shifted in mass if they contain the deuterium (B1214612) label. This mass difference allows for the specific detection and quantification of both the analyte and the internal standard.
Chromatographic Separation Techniques (e.g., Reverse-Phase Chromatography)
Effective chromatographic separation is a prerequisite for accurate quantification by mass spectrometry, especially when analyzing complex mixtures. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of fatty acid esters.
In RP-HPLC, the separation is based on the hydrophobicity of the analytes. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Less polar compounds are retained longer on the column. The elution order of fatty acid esters is influenced by their chain length and degree of unsaturation. Generally, for a given chain length, the retention time decreases with an increasing number of double bonds.
Several studies have demonstrated the successful separation of various fatty acid ethyl esters using RP-HPLC gerli.comnih.govnih.govresearchgate.net. For instance, a reversed-phase C18 HPLC method was developed to simultaneously separate molecular species of monoacylglycerols, fatty acids, and their methyl and ethyl esters researchgate.net. The optimization of the mobile phase composition, often a gradient of an organic solvent like acetonitrile in water, is crucial for achieving good resolution of the different fatty acid esters. The chromatographic behavior of this compound is expected to be very similar to its non-deuterated form, with only minor differences in retention time, a phenomenon known as the chromatographic isotope effect nih.gov. This similarity ensures that it co-elutes with the analyte of interest, making it an ideal internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Tracer Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules. In the context of metabolic research, NMR, particularly when combined with isotopic labeling, can be used to trace the fate of molecules in biological systems.
Deuterium (²H) NMR spectroscopy is particularly useful for tracer studies due to the low natural abundance of deuterium (approximately 0.015%). This means that the administration of a deuterium-labeled compound, such as this compound, results in a strong NMR signal from the labeled molecule and its metabolic products against a very low background.
Historically, the administration of ²H-containing fats to animals, followed by the analysis of their tissues, was instrumental in elucidating the principles of fatty acid metabolism and cholesterol synthesis escholarship.org. More recently, deuterium metabolic imaging (DMI) has emerged as a non-invasive technique to study metabolic fluxes in vivo. This approach has been used to investigate the influence of diet on lipid synthesis, demonstrating, for example, that a high-fat ketogenic diet can significantly slow down de novo lipogenesis nationalmaglab.org.
Method Validation Parameters for Research Assays
The validation of a bioanalytical method is crucial to ensure its suitability for its intended purpose. ich.org For assays employing this compound, this involves a comprehensive evaluation of several key parameters as stipulated by international guidelines. europa.eueuropa.eu
Sensitivity and Limit of Quantification (LOQ)
The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. In a study developing an LC-MS/MS method for the quantification of various polyunsaturated fatty acids, including α-linolenic acid, a deuterated internal standard (α-linolenic acid-d14) was used. nih.govresearchgate.net The LOQ for α-linolenic acid was determined to be in the low nanomolar range, demonstrating the high sensitivity of the method. researchgate.net
| Analyte | Limit of Quantification (LOQ) (nmol/L) | Limit of Detection (LOD) (nmol/L) |
| α-Linolenic Acid | 2.4 | 0.8 |
This table presents the LOQ and LOD for α-linolenic acid from a validated LC-MS/MS method using a deuterated internal standard. nih.gov
Specificity and Selectivity in Complex Biological Matrices
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu In complex biological matrices such as plasma, the potential for interference from endogenous substances is high. The use of a stable isotopically labeled internal standard like this compound is the preferred approach to ensure selectivity in LC-MS/MS assays. scispace.com This is because the deuterated standard is chemically identical to the analyte and will have a very similar retention time and ionization efficiency, but can be distinguished by its higher mass. This co-elution helps to compensate for matrix effects, where other compounds in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. scispace.com Bioanalytical method validation guidelines require that at least six individual sources of the blank matrix be tested to ensure the absence of significant interference at the retention time of the analyte and the internal standard. europa.eu
Reproducibility and Precision (Inter-day/Intra-day Variation)
Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels: intra-day precision (repeatability), which evaluates the precision of the assay within a single day, and inter-day precision (intermediate precision), which assesses the precision over several days.
In the validation of an LC-MS/MS method for α-linolenic acid using a deuterated internal standard, both intra-day and inter-day precision were found to be well within acceptable limits. nih.govresearchgate.net
| Analyte | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| α-Linolenic Acid | < 1.9% | < 1.9% |
This table shows the intra-day and inter-day precision for the quantification of α-linolenic acid using a validated LC-MS/MS method with a deuterated internal standard. unand.ac.id
Recovery Efficiency in Sample Preparation
Recovery is a measure of the efficiency of an analytical process, specifically the extraction of the analyte from the sample matrix. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a pure standard solution of the same concentration. The use of a deuterated internal standard like this compound is particularly advantageous for correcting for losses during sample preparation. Since the internal standard is added to the sample at the beginning of the extraction process and has very similar chemical properties to the analyte, it will be affected by the extraction process in the same way. Therefore, the ratio of the analyte to the internal standard remains constant, even if the absolute recovery is less than 100%.
For α-linolenic acid, a validated method reported recovery efficiencies between 96.2% and 103.9%. unand.ac.id
| Analyte | Recovery (%) |
| α-Linolenic Acid | 96.2 – 103.9 |
This table indicates the recovery efficiency for α-linolenic acid from a validated analytical method. unand.ac.id
Application in Metabolic and Kinetic Research of Polyunsaturated Fatty Acids
Elucidation of Alpha-Linolenic Acid Metabolic Pathways
The primary role of alpha-linolenic acid is to act as a precursor for the synthesis of long-chain n-3 polyunsaturated fatty acids. nih.gov Stable isotope tracer studies utilizing compounds like Linolenic Acid Ethyl Ester-d5 have been instrumental in delineating these metabolic pathways. nih.gov
Once ingested and absorbed, ALA undergoes a series of desaturation and elongation reactions to be converted into longer-chain, more unsaturated n-3 fatty acids. reactome.org This metabolic cascade is carried out by a set of enzymes, primarily delta-6 and delta-5 desaturases and elongases. nih.gov The initial and rate-limiting step is the conversion of ALA to stearidonic acid (SDA) by delta-6-desaturase. mdpi.com Subsequent reactions involving elongases and desaturases further transform these intermediates. nih.gov The n-3 and n-6 fatty acid series compete for the same set of enzymes in this biosynthetic pathway. nih.gov
Through the sequential actions of desaturase and elongase enzymes, ALA is converted to eicosapentaenoic acid (EPA) and docosapentaenoic acid (DPA). nih.gov The conversion to docosahexaenoic acid (DHA) is a more complex process that involves further elongation and a final desaturation step. mdpi.com
Studies using stable isotopes have demonstrated that the conversion of ALA to its long-chain derivatives is limited in humans. nih.govresearchgate.net While there is a discernible increase in EPA levels in plasma and various tissues following ALA supplementation, the corresponding increase in DHA is often minimal or absent. nih.govresearchgate.net
Conversion Rates of Alpha-Linolenic Acid
The following table summarizes the estimated conversion rates of ALA to its longer-chain derivatives in humans, as determined by stable isotope tracer studies.
| Metabolite | Conversion Rate in Men | Conversion Rate in Women |
|---|---|---|
| EPA | ~8% | ~21% |
| DPA | ~4-8% | ~6% |
| DHA | 0-4% | ~9% |
The data presented are approximate values compiled from various stable isotope tracer studies and may vary based on individual factors. mdpi.comnih.gov
The efficiency of ALA conversion to its long-chain metabolites is influenced by several factors:
Dietary Composition: The intake of other fatty acids, particularly linoleic acid (LA), an omega-6 fatty acid, can significantly impact ALA metabolism. nih.gov Due to competition for the same desaturase and elongase enzymes, a high intake of LA can reduce the conversion of ALA to EPA and DHA. mdpi.com Conversely, a lower LA to ALA ratio in the diet can enhance the conversion process.
Physiological State: Gender plays a significant role in ALA metabolism. nih.gov Studies have shown that women have a greater capacity for converting ALA to EPA and DHA than men, which may be attributed to the regulatory effects of estrogen. nih.govresearchgate.net This enhanced conversion in women may be crucial for meeting the demands of the fetus and neonate for DHA during pregnancy and lactation. nih.gov
Species-Specific Variations: The ability to convert ALA to longer-chain PUFAs can vary between different species. For instance, some fish species have a limited capacity for this conversion and rely on obtaining pre-formed EPA and DHA from their diet. cambridge.org
Tracing of Fatty Acid Bioavailability and Tissue Distribution
The use of deuterated tracers like this compound allows for the detailed investigation of the bioavailability and tissue-specific distribution of ALA and its metabolites.
Following oral administration, deuterated ALA and its metabolites can be tracked in various tissues. Studies in animal models have shown that plasma, stomach, and spleen exhibit the highest concentrations of the labeled precursor at early time points. nih.gov Other internal organs and red blood cells tend to reach their maximum concentrations at later time points, such as 8 hours post-dosing. nih.gov
The liver is a primary site for the metabolism of essential fatty acids. nih.gov However, the accumulation of specific long-chain derivatives is observed in other tissues over time. For example, the brain, spinal cord, heart, and eyes show a progressive accumulation of DHA. nih.gov Adipose tissue, skin, and muscle are major sites for the storage of both the precursor ALA and its elongated and desaturated products. nih.gov
Tissue Distribution of Deuterated Alpha-Linolenic Acid and its Metabolites
This table illustrates the primary tissues where deuterated ALA and its key long-chain derivatives accumulate over time following administration.
| Tissue | Primary Labeled Fatty Acids Accumulated |
|---|---|
| Plasma | d5-ALA (early), d5-EPA, d5-DPA, d5-DHA (later) |
| Liver | d5-ALA and all its metabolites (site of conversion) |
| Brain | d5-DHA |
| Adipose Tissue | d5-ALA and its elongated/desaturated products |
| Muscle | d5-ALA and its elongated/desaturated products |
| Red Blood Cells | d5-EPA and d5-DHA |
Based on findings from stable isotope tracer studies in animal models. nih.govbiologists.com
By tracking the appearance and disappearance of this compound and its metabolites in the plasma over time, researchers can develop sophisticated kinetic models. nih.gov These models allow for the quantification of the flux of fatty acids between different compartments within the body, such as the plasma, liver, and peripheral tissues. nih.gov
Compartmental analysis helps to estimate key metabolic parameters, including the rates of conversion between different fatty acids, the rates of uptake into tissues, and the rates of beta-oxidation or catabolism. researchgate.net For instance, it has been estimated that a significant portion of plasma ALA is directed towards beta-oxidation for energy production. nih.govresearchgate.net
These kinetic studies have also revealed that a substantial fraction of free fatty acids leaving the plasma enters an exchanging extravascular pool before re-entering the plasma. nih.gov Such detailed analyses are crucial for understanding the complex dynamics of PUFA metabolism and how it is affected by various physiological and dietary conditions.
Whole-Body Fatty Acid Partitioning Studies
Whole-body partitioning studies aim to understand how dietary fatty acids are distributed and utilized among various tissues and metabolic pathways. This compound is an ideal tracer for this purpose. In a notable study, rats were administered a single oral dose of ethyl D5-α-linolenic acid (ethyl D5-18:3n-3) to map the distribution of the deuterated ALA and its metabolites over time. nih.gov
The study revealed a dynamic process of distribution and metabolism. Initially, the highest concentrations of the labeled precursor were found in the plasma, stomach, and spleen. nih.gov Within 8 hours, maximal concentrations were reached in other internal organs and red blood cells. nih.gov Over a period of 600 hours, researchers tracked the fate of the administered dose, providing a comprehensive picture of its partitioning. nih.gov
The findings indicated that a significant portion of the ingested deuterated linolenic acid was either catabolized for energy or excreted, while the remainder was incorporated into various tissues or converted into longer-chain polyunsaturated fatty acids (PUFAs). nih.gov
Key Findings from a Whole-Body Partitioning Study in Rats:
Tissue Accumulation: Approximately 16-18% of the initial dose of D5-18:3n-3 was ultimately stored in the body's tissues. The primary storage sites were adipose tissue, skin, and muscle. nih.gov
Metabolic Conversion: About 6.0% of the original dose underwent elongation and desaturation to form longer-chain omega-3 fatty acids, which were then stored, predominantly in muscle and adipose tissue. nih.gov Tissues such as the brain, spinal cord, heart, and eye specifically accumulated the long-chain metabolite docosahexaenoic acid (DHA) over time. nih.gov
Catabolism/Excretion: The largest fraction, approximately 78% of the administered dose, was apparently catabolized (used for energy) or excreted from the body. nih.gov
The data below summarizes the ultimate fate of the deuterated linolenic acid tracer in this whole-body study.
| Metabolic Fate | Percentage of Administered Dose | Primary Tissues Involved |
|---|---|---|
| Catabolism / Excretion | ~78% | N/A |
| Accumulation in Tissues (as precursor) | ~16-18% | Adipose, Skin, Muscle |
| Conversion & Storage (as metabolites) | ~6.0% | Muscle, Adipose, Carcass |
Investigation of Lipid Turnover and Homeostasis
Lipids within the body are in a constant state of flux, undergoing continuous synthesis, breakdown, and conversion to maintain metabolic balance, a state known as homeostasis. nih.gov Stable isotope tracers like this compound are invaluable tools for quantifying this dynamic turnover. nih.govbioscientifica.comnih.gov By introducing the labeled compound, researchers can measure the rate at which it is incorporated into various lipid pools and the speed at which these pools are utilized or broken down.
The use of deuterated tracers allows for the direct measurement of several key metabolic processes that define lipid turnover and homeostasis:
Fatty Acid Flux: Researchers can determine the rate of appearance and disappearance of the fatty acid in plasma, providing insights into its mobilization from storage tissues (like adipose tissue) and its uptake by other organs (like muscle and liver). nih.govbioscientifica.com
Metabolic Conversion: The rate at which the parent fatty acid is converted into its elongated and desaturated products (e.g., eicosapentaenoic acid and docosahexaenoic acid) can be precisely quantified. nih.gov The study using ethyl D5-18:3n-3 demonstrated this by showing that approximately 6.0% of the precursor was converted and stored as longer-chain PUFAs. nih.gov
Oxidation Rates: By measuring labeled metabolic byproducts, such as deuterated water or other catabolites, the rate at which the fatty acid is oxidized for energy can be estimated. nih.govnih.gov The finding that about 78% of the administered this compound was catabolized or excreted highlights the significance of this pathway in maintaining lipid homeostasis. nih.gov
These kinetic studies provide a quantitative understanding of how dietary fats are processed and regulated. This information is critical for understanding how lipid metabolism is altered in various physiological states and in diseases such as obesity and metabolic syndrome. bioscientifica.comnih.gov
Role in Biochemical and Preclinical Investigations
Mechanistic Studies in Cellular Models
In cellular models, α-linolenic acid ethyl ester has been identified as a modulator of key signaling pathways and cellular behaviors, particularly in hepatic and immune cells.
Studies have demonstrated that α-linolenic acid and its derivatives can significantly influence intracellular signaling cascades that govern cell proliferation, differentiation, and survival. The non-deuterated form, α-linolenic acid ethyl ester, has been shown to stimulate mitogen-activated protein kinase (MAPK) pathways, specifically the ERK and JNK pathways, in hepatic stellate cells. kklmed.comglpbio.com It also impacts cyclin signaling by increasing the levels of cyclin E and the activity of the Cdk2/cyclin E complex, which are critical for cell cycle progression. kklmed.comglpbio.com Furthermore, the parent compound, α-linolenic acid, is known to affect the thrombotic process through the modulation of PI3K/Akt signaling. medchemexpress.com
Table 1: Impact of α-Linolenic Acid Ethyl Ester on Cellular Signaling Pathways
| Signaling Pathway | Key Proteins/Complexes Affected | Observed Effect in Hepatic Stellate Cells |
|---|---|---|
| MAPK Signaling | ERK, JNK | Increased activity kklmed.comglpbio.com |
| Cyclin Signaling | Cyclin E, Cdk2/cyclin E | Increased levels and activity kklmed.comglpbio.com |
| PI3K/Akt Signaling | PI3K/Akt | Modulation of pathway activity medchemexpress.com |
Hepatic stellate cells (HSCs) are central to the development of liver fibrosis. nih.govnih.gov The activation of these cells is a critical event in the progression of liver injury. nih.gov Research has shown that α-linolenic acid ethyl ester, at a concentration of 50 μM, directly stimulates signaling pathways within these cells. kklmed.comglpbio.com By increasing the activity of ERK, JNK, and the Cdk2/cyclin E complex, it promotes a pro-proliferative response in HSCs, highlighting its role in studying the mechanisms of liver pathology. kklmed.comglpbio.com
The fatty acid composition of immune cells, such as T-cells, is critical for their function. Fatty acids can reprogram T-cell metabolism, which in turn influences their activation, proliferation, and polarization into pro-inflammatory or anti-inflammatory subsets. universiteitleiden.nl While saturated fatty acids generally promote pro-inflammatory responses, polyunsaturated fatty acids (PUFAs) like linolenic acid tend to induce anti-inflammatory responses and can inhibit T-cell activation. universiteitleiden.nl Studies on human CD3+ T lymphocytes show that the metabolism and composition of fatty acids, including the conversion of α-linolenic acid to longer-chain PUFAs, are dependent on the life stage of the individual. frontiersin.orgnih.gov Linolenic Acid Ethyl Ester-d5 serves as a crucial tool for tracing the uptake and metabolic fate of its parent compound within T-cells, helping to clarify how these processes regulate immune function.
Lipid Peroxidation and Oxidative Stress Research
This compound is instrumental in studies of lipid peroxidation, a key component of oxidative stress implicated in numerous diseases. nih.gov
Polyunsaturated fatty acids are susceptible to oxidation, leading to the formation of a diverse group of bioactive lipid mediators. nih.govescholarship.org While OXLAMs (Oxidized Linoleic Acid Metabolites) are derived specifically from linoleic acid, α-linolenic acid also undergoes oxidation to produce its own set of oxidized metabolites. escholarship.orgnih.govescholarship.org These molecules, such as hydroxy-octadecadienoic acids (HODEs) from linoleic acid, are involved in various pathological conditions. nih.gov The enzymatic and non-enzymatic processes that create these metabolites are of significant research interest. escholarship.orgescholarship.org Using stable isotope-labeled precursors like this compound allows researchers to trace the metabolic pathways, identify the specific enzymes involved (e.g., lipoxygenases, cyclooxygenases), and accurately quantify the resulting oxidized products in biological systems. escholarship.org
α-Linolenic acid ethyl ester is utilized as a substrate in assays designed to measure antioxidant activity. kklmed.comglpbio.com In these assays, the ester is subjected to conditions that induce lipid peroxidation. nih.gov The effectiveness of a potential antioxidant compound is then determined by its ability to inhibit or slow down the rate of this oxidation process. nih.govnih.govresearchgate.net The amount of peroxidation can be measured over time using methods like the ferric thiocyanate (FTC) method, which detects peroxide levels. nih.gov The use of this compound in conjunction with mass spectrometry can provide a highly sensitive and specific method for quantifying the extent of substrate degradation or the formation of specific oxidation products, thereby offering a precise evaluation of a substance's antioxidant capacity. kklmed.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | ALAEE-d5 |
| α-Linolenic Acid | ALA |
| α-Linolenic Acid Ethyl Ester | ALAEE |
| Linoleic Acid | LA |
| Mitogen-Activated Protein Kinase | MAPK |
| Extracellular Signal-Regulated Kinase | ERK |
| c-Jun N-terminal Kinase | JNK |
| Phosphoinositide 3-kinase | PI3K |
| Protein Kinase B | Akt |
| Cyclin-Dependent Kinase 2 | Cdk2 |
| Oxidized Linoleic Acid Metabolite | OXLAM |
| Hydroxy-octadecadienoic acid | HODE |
Enzymatic Activities and Metabolic Engineering Studies
The bioconversion of essential fatty acids like ALA is a fundamental area of study, governed by a series of desaturase and elongase enzymes. mdpi.com In this context, this compound provides the analytical precision required to investigate the efficiency and outcomes of these enzymatic processes and metabolic engineering efforts.
Delta-6-desaturase (D6D) and Delta-5-desaturase (D5D) are pivotal enzymes in the metabolic pathway that converts ALA into long-chain polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). mdpi.comnih.govnih.gov D6D initiates the process by converting ALA to stearidonic acid, while D5D acts later in the cascade, converting eicosatetraenoic acid to EPA. nih.gov
Research to assess the activity of these desaturases often involves introducing the substrate (ALA or its derivatives) into a biological system, such as genetically modified yeast or plant cells, and then measuring the resulting products. nih.govaston.ac.uk The use of this compound as an internal standard allows for the accurate quantification of the substrate and its metabolites, thereby providing a precise measure of D6D and D5D enzymatic efficiency. bioscience.co.uk Functional analysis in transformed yeast, for example, has been used to confirm the activity of D5-desaturase in converting substrates to arachidonic acid. aston.ac.uk
Table 1: Key Enzymes in ALA Metabolism and the Role of this compound
| Enzyme | Function in ALA Pathway | Role of this compound in Research |
| Δ6-Desaturase (D6D) | Catalyzes the initial desaturation of α-linolenic acid (18:3n-3) to stearidonic acid (18:4n-3). nih.gov | Serves as an internal standard for accurately quantifying substrate depletion and product formation in enzyme activity assays. |
| Δ5-Desaturase (D5D) | Catalyzes the desaturation of di-homo-γ-linolenic acid (20:3n-6) to arachidonic acid (20:4n-6) and eicosatetraenoic acid (20:4n-3) to eicosapentaenoic acid (20:5n-3). nih.gov | Enables precise measurement of conversion rates in studies investigating D5D function and efficiency. aston.ac.uk |
| Fatty Acid Elongase | Extends the carbon chain of fatty acids, such as converting stearidonic acid to eicosatetraenoic acid. | Used as a standard to quantify changes in the fatty acid profile in metabolic engineering studies aimed at increasing PUFA production. nih.govresearchgate.net |
Fatty acid elongases work in conjunction with desaturases to synthesize very-long-chain PUFAs. nih.gov These enzymes are responsible for the two-carbon chain extension steps in the fatty acid biosynthesis pathway. nih.gov Metabolic engineering studies, particularly in oilseed crops like soybeans or microorganisms such as Saccharomyces cerevisiae, aim to overexpress specific elongase genes to enhance the production of valuable PUFAs like arachidonic acid. nih.govresearchgate.net
In such investigations, researchers analyze the fatty acid composition of the engineered organism to determine the success of the genetic modification. researchgate.net this compound is an indispensable tool in this analysis. By adding a known quantity of this deuterated standard to the lipid extract, researchers can use mass spectrometry to accurately calculate the absolute amounts of newly synthesized fatty acids, providing clear evidence of the elongase's activity and substrate specificity. researchgate.net
Microbiological Research Applications
α-linolenic acid and its derivatives have demonstrated notable antibacterial and antifungal properties. Research has shown that these compounds can inhibit the growth of various pathogenic microbes. For instance, α-linolenic acid exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net Furthermore, its ethyl ester form, α-linolenic acid ethyl ester, has been shown to inhibit the growth of oral pathogens, including Streptococcus mutans and Porphyromonas gingivalis, as well as the fungus Candida albicans. caymanchem.com
In studies designed to quantify the minimum inhibitory concentration (MIC) or to understand the mechanism of action, this compound serves as a reliable internal standard. It can be used to measure the concentration of the active compound in the culture medium over time or to quantify its uptake by the microbial cells, providing crucial data for understanding the compound's antimicrobial dynamics.
Table 2: Reported Inhibitory Activity of α-Linolenic Acid Ethyl Ester Against Pathogens
| Pathogen | Type | Reported Inhibition |
| Streptococcus mutans | Bacterium | 98% inhibition at 25 µg/ml caymanchem.com |
| Candida albicans | Fungus | 72% inhibition at 25 µg/ml caymanchem.com |
| Porphyromonas gingivalis | Bacterium | 92% inhibition at 25 µg/ml caymanchem.com |
Preclinical Studies on Organ/System-Specific Fatty Acid Dynamics
Understanding how fatty acids are taken up, metabolized, and distributed within specific organs and systems is a key goal of preclinical research. ALA and its metabolites are known to be crucial for brain development and function. nih.gov Studies using in vitro primary cortical neuron models have investigated how oxidized metabolites of essential fatty acids regulate neuronal morphogenesis, including processes like dendritic arborization. nih.gov
In these sophisticated preclinical models, tracing the fate of ALA is essential. This compound is used as an internal standard to accurately quantify the levels of ALA and its downstream metabolites (e.g., EPA, DHA) within neuronal cells and tissues. This allows researchers to build precise models of fatty acid dynamics, revealing how specific systems handle these lipids and how their metabolism influences cellular processes. This quantitative approach is fundamental to linking fatty acid profiles with physiological outcomes, such as neuronal health and development.
Future Research Directions and Methodological Advances
Integration with Advanced Lipidomics and Metabolomics Platforms
The evolution of lipidomics and metabolomics has been significantly propelled by advancements in mass spectrometry (MS) and chromatography. hbku.edu.qalongdom.org Stable isotope labeling is a cornerstone of these fields, enabling the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules. hbku.edu.qalongdom.org Linolenic Acid Ethyl Ester-d5 is specifically designed for such applications, serving as an internal standard for the quantification of its unlabeled counterpart by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). glpbio.comlabchem.com.my
The integration of deuterated standards like this compound is fundamental for ensuring accuracy and reproducibility in high-throughput lipidomics. nih.gov Advanced platforms, such as those using dual chromatography and fast scanning triple quadrupole (QqQ) mass spectrometers, can quantify hundreds of lipid species in a short time. nih.gov In these complex analyses, the inclusion of stable isotope-labeled standards is crucial to account for variations in sample preparation, ionization efficiency, and instrument response. researchgate.net
Future platforms are expected to offer even greater sensitivity and structural characterization capabilities. news-medical.net For instance, new high-resolution mass spectrometers provide enhanced lipidome coverage, allowing for the detection of low-abundance lipid species and their fragments, which leads to more reliable identification. news-medical.net The use of complementary fragmentation techniques can further elucidate lipid structures, including fatty acid positions and double bond locations. news-medical.net In this landscape, this compound and other deuterated lipids will be indispensable for validating and quantifying the vast data generated, ensuring that the intricate details of the lipidome are accurately mapped. nih.gov
Table 1: Applications of Deuterated Standards in Advanced Analytical Platforms
| Analytical Platform | Role of Deuterated Standard (e.g., this compound) | Key Advantages |
| LC-MS/MS | Internal standard for accurate quantification of lipid species. researchgate.netnih.gov | Corrects for matrix effects and variations in ionization efficiency, ensuring reliable and reproducible results. researchgate.net |
| GC-MS | Internal standard for free fatty acid and total fatty acid quantification. lipidmaps.orgescholarship.org | Enables high accuracy in measuring fatty acid profiles in diverse biological samples like plasma, cells, and tissues. lipidmaps.orgescholarship.org |
| High-Resolution MS | Quality control and validation for untargeted lipidomics. nih.gov | Improves measurement activities and comparability across different laboratories and workflows. nih.gov |
| Untargeted Metabolomics | Tracer for mapping metabolic pathways and identifying novel metabolites. bioanalysis-zone.com | Allows differentiation from endogenous compounds to follow metabolic transformations. researchgate.net |
Development of Novel Tracer Methodologies for Complex Biochemical Systems
Stable isotope-labeled fatty acids are powerful tracers for investigating lipid metabolism and dynamics in vivo. longdom.orgresearchgate.netscilit.com this compound is well-suited for these methodologies, which aim to track the metabolic fate of fatty acids from absorption and transport to their incorporation into complex lipids and eventual degradation. longdom.orgukisotope.com
One established technique involves dual-labeling experiments, where two different deuterated fatty acid isomers are administered simultaneously to compare their metabolic pathways directly. nih.govresearchgate.net This approach allows for reliable determination of differences in incorporation rates, removal rates, and the extent of incorporation into various lipid fractions in blood plasma and cells. nih.govresearchgate.net For example, a study on marine zooplankton used D5-labeled 18:3n-3, a related compound, delivered via liposomes to investigate the biosynthesis of polyunsaturated fatty acids (PUFAs). researchgate.net Although the zooplankton incorporated the tracer, negligible elongation or desaturation was observed, indicating an inability to synthesize longer-chain PUFAs at significant rates. researchgate.net
Future tracer methodologies will likely incorporate more sophisticated imaging and analytical techniques. Deuterium (B1214612) metabolic imaging (DMI), for instance, is an emerging magnetic resonance-based method that can non-invasively track the fate of deuterated substrates in vivo. nih.gov This could allow researchers to visualize the spatial and temporal distribution of this compound and its metabolites within tissues and organs, providing unprecedented insights into lipid flux in real-time. The development of such methods promises to unravel the complex dynamics of fatty acid metabolism in health and disease.
Table 2: Research Findings from Tracer Studies Using Deuterated Fatty Acids
| Study Area | Key Finding | Reference Compound(s) |
| Human Lipid Metabolism | Dual deuterium-labeling allows for direct comparison of the metabolic fates of two different fatty acid isomers simultaneously. nih.govresearchgate.net | Elaidate-d2, Oleate-d4 |
| PUFA Biosynthesis | Certain marine zooplankton species cannot synthesize longer-chain PUFAs from precursors at ecologically significant rates. researchgate.net | D5-18:3n-3 |
| Tumor Cell Cytotoxicity | The cytotoxicity of γ-linolenic acid against tumor cells is attributed to the fatty acid itself, not its oxidized metabolites. nih.gov | Deuterated γ-linolenic acids |
| Lipid Peroxidation | Replacement of bis-allylic hydrogens with deuterium in PUFAs can arrest autoxidation due to the kinetic isotope effect. doi.org | Perdeuterated Linoleic Acid-d31 |
Expansion into Other Biological Systems and Emerging Research Questions
The application of deuterated fatty acids like this compound is expanding into new research areas beyond fundamental metabolic studies. A significant emerging field is the study of lipid peroxidation and its role in various pathologies. Research has shown that deuterating polyunsaturated fatty acids at the sites vulnerable to oxidation can slow down the process of lipid peroxidation, a key factor in cellular damage associated with neurodegenerative and age-related diseases. doi.orgwikipedia.org For instance, Deulinoleate ethyl, a deuterated isotopologue of linoleic acid, has been investigated for its potential to inhibit ferroptosis and is undergoing clinical trials for conditions like progressive supranuclear palsy and infantile neuroaxonal dystrophy. wikipedia.org This opens a promising avenue for investigating whether deuterated linolenic acid could have similar protective effects.
Furthermore, nutritional and physiological studies in various animal models are clarifying the effects of dietary omega-3 fatty acid supplementation. Studies on rats and dogs using ethyl esters of linseed oil, which are rich in α-linolenic acid, have demonstrated significant and beneficial changes in the fatty acid profiles of blood serum, erythrocytes, and even hair sebum. mdpi.comnih.gov Supplementation led to an increase in beneficial omega-3 fatty acids, including α-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). mdpi.comnih.gov Using this compound in such studies would allow for precise tracking of the conversion of dietary ALA into its longer-chain derivatives, helping to answer long-standing questions about the efficiency of this metabolic pathway in different species and under various dietary conditions. nih.gov
These expanding applications highlight the versatility of this compound as a research tool. From probing the mechanisms of neurodegenerative diseases to optimizing nutritional strategies, this compound can help address a wide range of emerging research questions in biology and medicine.
Q & A
Q. What are the optimal synthesis methods for Linolenic Acid Ethyl Ester-d5 in laboratory settings?
Answer: this compound can be synthesized via acid-catalyzed esterification of deuterated α-linolenic acid with ethanol. Key steps include:
- Reaction conditions: Use sulfuric acid as a catalyst, reflux at 60–80°C for 4–6 hours to ensure complete esterification .
- Purification: Apply urea complexation to isolate the ester by forming urea-fatty acid complexes, followed by molecular distillation to separate compounds based on boiling points .
- Validation: Confirm deuterium incorporation and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. How can researchers ensure the stability and storage integrity of this compound?
Answer:
- Storage conditions: Store in ethanol solution at -20°C to minimize degradation; stability exceeds 2 years under these conditions .
- Handling protocols: Use inert atmospheres (e.g., nitrogen) during aliquoting to prevent oxidation. Verify integrity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) before critical experiments .
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
- Structural confirmation: Use MS (e.g., GC-MS) to compare experimental spectra with reference libraries (e.g., SciFinder®) for deuteration patterns and molecular ion peaks .
- Quantification: Employ HPLC with UV detection (210 nm) or evaporative light scattering detectors (ELSD) for concentration analysis .
Advanced Research Questions
Q. How do isotopic effects (deuteration) influence the biological activity of this compound in metabolic studies?
Answer: Deuteration alters pharmacokinetics and metabolic stability:
- Tracer studies: Use deuterated esters to track lipid peroxidation pathways via MS-based metabolomics. Compare kinetics with non-deuterated analogs to quantify isotope effects on enzyme binding (e.g., lipoxygenases) .
- Bioactivity assays: Evaluate dose-response differences in cellular models (e.g., hepatic stellate cells) to assess if deuteration affects cyclin E or ERK/JNK activation .
Q. How can contradictory data on the antimicrobial efficacy of this compound be resolved?
Answer: Contradictions may arise from experimental variables:
- Concentration gradients: Test a range (e.g., 10–100 μM) to identify threshold effects. For example, 25 μg/mL inhibits S. mutans by 98% but requires higher doses for C. albicans .
- Model systems: Compare biofilm vs. planktonic cultures, as biofilm matrices may reduce compound penetration .
- Statistical modeling: Apply multivariate regression to isolate variables (e.g., pH, temperature) using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .
Q. What strategies optimize the use of this compound in lipid peroxidation assays for antioxidant studies?
Answer:
- Assay design: Use thiobarbituric acid reactive substances (TBARS) or malondialdehyde (MDA) quantification. Pre-incubate the ester with free radical generators (e.g., Fe²⁺/H₂O₂) to initiate peroxidation .
- Control standardization: Include non-deuterated esters to distinguish isotopic effects from antioxidant activity. Normalize data to baseline lipid content via Folch extraction .
Q. How can computational modeling enhance the study of this compound’s interactions with molecular targets?
Answer:
- Molecular docking: Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2 or lipases). Compare deuterated vs. non-deuterated forms to assess steric or electronic impacts .
- MD simulations: Simulate lipid bilayer interactions to study membrane incorporation dynamics, leveraging force fields parameterized for deuterated compounds .
Methodological and Ethical Considerations
Q. What statistical frameworks are appropriate for analyzing compositional effects of this compound in biodiesel research?
Answer:
- Correlation models: Apply Knothe’s BAPE index (C18:2 + 2×C18:3) to quantify polyunsaturated ester impacts on ignition timing (IT). For linolenic ester <10%, use:
IT = 0.95 + 0.05 × MUFAEE - 0.02 × BAPE. - Multivariate analysis: Use ANOVA to test interactions between monounsaturated (MUFAEE) and polyunsaturated esters in biodiesel blends .
Q. What safety protocols are critical when handling this compound in vitro?
Answer:
- PPE requirements: Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation using fume hoods during aliquoting .
- Waste disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Document incidents via institutional safety portals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
